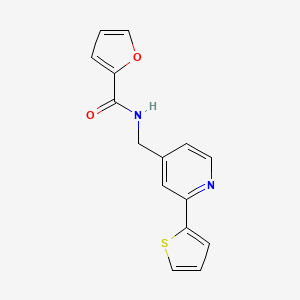

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a furan-2-carboxamide group attached via a methylene bridge to the pyridine’s 4-position. Its structure combines aromatic heterocycles (pyridine, thiophene, and furan) linked through flexible spacers, a design strategy commonly employed in medicinal chemistry to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQOHPJTLMIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling Reactions: The thiophene, pyridine, and furan rings are then coupled through a series of nucleophilic substitution and condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide as antiviral agents. For instance, derivatives featuring furan and thiophene moieties have shown promising activity against various viral targets, including SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2 Mpro

A study identified novel non-peptidomimetic inhibitors targeting the main protease (Mpro) of SARS-CoV-2. These compounds exhibited significant antiviral activity, indicating that modifications to the furan structure can enhance efficacy against viral replication pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The incorporation of pyridine and thiophene rings has been shown to influence the cytotoxicity and selectivity towards cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that derivatives with similar structural motifs exhibited remarkable anticancer activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. For example, one derivative exhibited an IC50 value of 2.03 µM against HCT-116 cells, outperforming standard reference drugs .

Antimicrobial Properties

Compounds containing furan and thiophene units have also been evaluated for their antimicrobial activity. The presence of these heterocycles often enhances the interaction with microbial targets.

Case Study: Antimicrobial Screening

A comprehensive screening of various furan derivatives revealed that those with thiophene substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of the thiophene moiety is crucial for enhancing antimicrobial efficacy .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide and its biological targets.

Molecular Docking Analysis

Docking simulations have suggested that the compound binds effectively to key enzymes involved in viral replication and cancer cell proliferation. For instance, binding affinities were calculated for various targets, revealing potential mechanisms through which this compound exerts its biological effects .

Data Summary

The following table summarizes key findings related to the applications of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several classes of molecules documented in the evidence, including pyrimidines, dihydropyridines, and carboxamide derivatives. Below is a detailed comparison:

Core Heterocyclic Systems

- Target Compound: Pyridine-thiophene-furan hybrid.

- Compound I12 (Bb2) : Pyrimidine core substituted with pyridine and thiophene. Pyrimidines are more electron-deficient than pyridines, which may enhance interactions with nucleophilic targets .

- AZ331 and AZ257 (): 1,4-dihydropyridines with furyl and substituted phenyl groups.

Substituent Analysis

Pharmacological Potential (Inferred)

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- I12 (Bb2) : Pyrimidine derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring .

- AZ331/AZ257 : 1,4-dihydropyridines are established calcium channel blockers (e.g., nifedipine analogs), suggesting the target’s furan-carboxamide moiety could modulate ion channels if similar dihydropyridine-like activity is retained .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a pyridine derivative, contributing to its unique pharmacophore. Its chemical formula is .

Enzyme Inhibition

Research indicates that similar compounds with furan and thiophene structures often exhibit enzyme inhibition properties. For instance, derivatives have shown inhibitory activity against:

- Acetylcholinesterase (AChE) : Inhibition can disrupt cholinergic signaling pathways, which are crucial for neurotransmission.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may lead to neuroprotective effects.

- Urease : This inhibition affects nitrogen metabolism, potentially useful in treating infections caused by urease-producing bacteria .

Antimicrobial Activity

Studies have demonstrated that compounds similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide possess significant antimicrobial properties. For instance:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antibacterial | 15 |

| Compound B | Antifungal | 20 |

| N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide | Antiviral | TBD |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 8 |

These results indicate a promising therapeutic index for further development .

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study reported that compounds with similar structural motifs effectively inhibited the main protease of SARS-CoV-2, suggesting potential antiviral applications for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide .

- Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress by modulating cholinergic neurotransmission pathways, highlighting their potential in neurodegenerative disease treatment .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions (temperature, solvent, inert atmosphere) to prevent degradation of intermediates. For example:

- Coupling reactions (e.g., amide bond formation) often use catalysts like HATU or EDCI in anhydrous DMF .

- Purification via column chromatography or recrystallization ensures >95% purity. Analytical techniques (HPLC, NMR) validate intermediate and final product integrity .

- Yield improvement may involve high-throughput screening to identify optimal stoichiometry and solvent systems .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the thiophene and furan rings in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates electron density distribution, revealing reactive sites:

- Thiophene ring : Susceptible to electrophilic substitution at the α-position due to sulfur's electron-donating effects. Oxidation to sulfoxides can be modeled using frontier molecular orbitals .

- Furan ring : Predicted to undergo nucleophilic attacks at the β-position, validated by comparing computed activation energies with experimental reaction rates .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridin-4-yl methyl group at δ 4.5–5.0 ppm) and confirms connectivity .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and heterocyclic ring vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₃N₂O₂S) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Dose-response assays : Standardize IC₅₀ measurements across cell lines (e.g., HepG2 vs. HEK293) to account for tissue-specific effects .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target interactions under identical buffer conditions .

- Meta-analysis : Cross-reference datasets from peer-reviewed studies to identify confounding variables (e.g., solvent polarity in in vitro assays) .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Microbroth dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24–48 hours using colony-forming unit (CFU) counts .

- Cytotoxicity screening : Pair with mammalian cell lines (e.g., Vero) to establish selectivity indices .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding motifs .

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-LYTE® kits) .

- Mutagenesis studies : Modify enzyme active sites (e.g., Ala-scanning) to pinpoint critical residues for inhibition .

Basic: How is the compound’s stability under varying pH conditions assessed?

Methodological Answer:

- Forced degradation studies : Incubate at pH 1–13 (37°C, 24–72 hours) and monitor decomposition via UPLC-MS .

- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life .

- Excipient compatibility : Test with buffers (e.g., phosphate, citrate) to identify stabilizing agents .

Advanced: How do structural modifications (e.g., trifluoromethoxy substitution) enhance bioactivity?

Methodological Answer:

- Lipophilicity optimization : Measure logP values (shake-flask method) to correlate trifluoromethoxy groups with membrane permeability .

- SAR studies : Synthesize analogs (e.g., replacing thiophene with pyrazole) and compare IC₅₀ values in enzyme inhibition assays .

- MD simulations : Model ligand-receptor dynamics to rationalize enhanced binding affinity from electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.